Palosuran Hydrochloride: A Deep Dive into its Mechanism of Action
Palosuran Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palosuran (B1678358) hydrochloride (also known as ACT-058362) is a potent, selective, and orally active antagonist of the urotensin-II (UT) receptor.[1][2] Urotensin-II, a cyclic peptide, is recognized as the most potent vasoconstrictor in mammals and its receptor is a G protein-coupled receptor (GPCR), formerly known as GPR14.[2][3] The urotensin system has been implicated in a variety of physiological and pathological processes, including cardiovascular regulation, renal function, and metabolic diseases.[3][4] This technical guide provides an in-depth exploration of the mechanism of action of Palosuran hydrochloride, summarizing key experimental data and outlining the methodologies used to elucidate its pharmacological profile.
Core Mechanism of Action: Urotensin-II Receptor Antagonism
Palosuran hydrochloride exerts its effects by competitively binding to the UT receptor, thereby blocking the actions of the endogenous ligand, urotensin-II.[2][5] This antagonism has been demonstrated across various in vitro and in vivo experimental systems.
Receptor Binding Affinity
Palosuran demonstrates high affinity for the human UT receptor. Radioligand binding assays have been crucial in quantifying this interaction.
Table 1: In Vitro Binding Affinity of Palosuran
| Assay Type | Cell Line/Tissue | Receptor Species | Ligand | IC50 / Ki | Reference |
| Radioligand Binding | CHO cell membranes | Human (recombinant) | ¹²⁵I-U-II | 3.6 nM (IC50) | [1] |
| Radioligand Binding | TE 671 cells | Human (natural) | ¹²⁵I-U-II | 46.2 nM (IC50) | [1] |
| Radioligand Binding | CHO cells | Human (recombinant) | ¹²⁵I-U-II | 86 nM (IC50) | [1] |
| Radioligand Binding | Rat UT receptor | Rat | ¹²⁵I-U-II | >100-fold less potent than on human | [2] |
| Radioligand Binding | Monkey UT receptor | Monkey | ¹²⁵I-U-II | High affinity | [6] |
Functional Antagonism
Beyond simple binding, Palosuran effectively inhibits the downstream signaling cascades initiated by urotensin-II binding to its receptor. Key functional assays have confirmed its antagonistic properties.
Table 2: In Vitro Functional Antagonism of Palosuran
| Assay Type | Cell Line | Receptor Species | Effect Measured | IC50 | Reference |
| Ca²⁺ Mobilization | CHO cells | Human UT receptor | Inhibition of U-II induced Ca²⁺ mobilization | 17 nM | [1] |
| Ca²⁺ Mobilization | CHO cells | Rat UT receptor | Inhibition of U-II induced Ca²⁺ mobilization | >10000 nM | [1] |
| MAPK Phosphorylation | TE-671 or CHO cells | Human UT receptor | Inhibition of U-II induced MAPK phosphorylation | - | [2][5] |
| Aortic Ring Contraction | Isolated rat aortic rings | Rat | Inhibition of U-II induced contraction | pD'(2) value of 5.2 | [2] |
Signaling Pathways Modulated by Palosuran
By blocking the UT receptor, Palosuran inhibits the activation of several key downstream signaling pathways that are implicated in the pathophysiology of various diseases. The primary signaling cascades affected include:
-
Phospholipase C (PLC) / Inositol Trisphosphate (IP3) / Calcium (Ca²⁺) Mobilization: Urotensin-II binding to the Gq/11-coupled UT receptor activates PLC, leading to the production of IP3 and subsequent release of intracellular calcium. Palosuran blocks this increase in intracellular calcium.[1][2]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The UT receptor can also signal through the MAPK pathway, which is involved in cell growth, proliferation, and inflammation. Palosuran has been shown to inhibit urotensin-II-induced MAPK phosphorylation.[2][3][5]
-
RhoA/Rho-kinase (ROCK) Pathway: This pathway is crucial in regulating vascular tone and cellular contraction. Urotensin-II can activate the RhoA/ROCK pathway, and Palosuran's antagonism can modulate this signaling.[3][7]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival and metabolism. The urotensin system can influence this pathway, and by extension, Palosuran can modulate its activity.[3][8]
Palosuran's antagonistic action on the UT receptor.
Experimental Protocols
A detailed understanding of the methodologies employed is critical for interpreting the data on Palosuran's mechanism of action.
Radioligand Binding Assays
These assays are fundamental to determining the binding affinity of a compound for its receptor.
Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, U2OS, or CHO) stably or transiently expressing the human, rat, or monkey UT receptor.[6]
-
Incubation: Membranes are incubated with a fixed concentration of radiolabeled urotensin-II (e.g., [¹²⁵I]hU-II) and a range of concentrations of unlabeled Palosuran.[5]
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled urotensin-II. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
Workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Culture: Cells expressing the UT receptor (e.g., recombinant CHO cells) are cultured in appropriate media.[5]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-3 AM).[5]
-
Pre-incubation: The cells are then incubated with various concentrations of Palosuran for a specified period.[5]
-
Stimulation: A fixed concentration of urotensin-II is added to the cells to induce calcium mobilization.[5]
-
Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader or a similar instrument.[5]
-
Data Analysis: The IC50 value is calculated from the concentration-response curve for Palosuran's inhibition of the urotensin-II-induced calcium signal.
MAPK Phosphorylation Assay
This assay assesses the inhibitory effect of Palosuran on a key downstream signaling event.
Detailed Methodology:
-
Cell Culture and Starvation: Cells expressing the UT receptor (e.g., TE-671 or recombinant CHO cells) are seeded and grown. Before the experiment, cells are starved of serum to reduce basal MAPK activity.[5]
-
Pre-incubation and Stimulation: Cells are pre-incubated with different concentrations of Palosuran, followed by stimulation with a fixed concentration of urotensin-II.[5]
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Detection: The levels of phosphorylated MAPK (e.g., pERK1/2) are measured, typically using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with phospho-specific antibodies.[5]
-
Data Analysis: The IC50 for the inhibition of MAPK phosphorylation is determined from the concentration-response data.
In Vivo Pharmacology
The effects of Palosuran have been investigated in various animal models, providing insights into its potential therapeutic applications.
Table 3: In Vivo Effects of Palosuran
| Animal Model | Species | Dose | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | Rat | 300 mg/kg/day (p.o.) for 16 weeks | Improved survival, increased insulin (B600854), slowed the increase in glycemia, glycosylated hemoglobin, and serum lipids. | [1] |
| Renal ischemia-reperfusion | Rat | - | Restored renal blood flow and increased it above baseline. | [1] |
| Hypertensive patients with type 2 diabetic nephropathy | Human | 125 mg BID for 4 weeks | Did not significantly affect albuminuria, blood pressure, glomerular filtration rate, or renal plasma flow. | [9] |
| Diet-treated patients with Type 2 diabetes | Human | 125 mg BID for 4 weeks | Did not affect insulin secretion or sensitivity. | [10][11] |
| Dexamethasone-induced skeletal muscle atrophy | Mouse | - | Ameliorated muscle atrophy. | [8] |
| Bile duct-ligated cirrhotic rats | Rat | 10 mg/kg (i.v.) or 30 mg/kg/day (p.o.) | Decreased portal pressure and increased renal blood flow and sodium excretion. | [12] |
| Streptozotocin-induced diabetic rats (corpora cavernosa) | Rat | 300 mg/kg/day for 6 weeks | Reduced U-II expression and produced a direct relaxant response in corpora cavernosa. | [7] |
Clinical Development and Future Directions
While preclinical studies in animal models of diabetic nephropathy and other conditions showed promise, the clinical efficacy of Palosuran in hypertensive patients with type 2 diabetic nephropathy was not demonstrated.[6][9] Studies in patients with type 2 diabetes also did not show an effect on insulin secretion or sensitivity.[10][11] These findings have raised questions about the translatability of the preclinical data and the role of the urotensin system in these specific human pathologies.[9] The development of Palosuran for these indications appears to have been discontinued.[4]
However, the extensive research on Palosuran has significantly advanced our understanding of the urotensin-II system. The detailed characterization of its mechanism of action provides a valuable framework for the development of future UT receptor antagonists for other potential therapeutic areas where this system may play a more critical role.
Conclusion
Palosuran hydrochloride is a well-characterized, potent, and selective antagonist of the urotensin-II receptor. Its mechanism of action is centered on the competitive blockade of this receptor, leading to the inhibition of downstream signaling pathways, including calcium mobilization and MAPK activation. While its clinical development for diabetic nephropathy has not been successful, the wealth of data generated from studies on Palosuran continues to be a valuable resource for researchers in the field of G protein-coupled receptor pharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palosuran sulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of the urotensin-II receptor antagonist palosuran treatment on the corpora cavernosa of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonizing urotensin receptor is a novel therapeutic strategy for glucocorticoid‐induced skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the urotensin receptor antagonist palosuran in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemodynamic effects of urotensin II and its specific receptor antagonist palosuran in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
